molecular formula C21H35NO B10767161 Arachidonoyl-N-methyl amide

Arachidonoyl-N-methyl amide

Cat. No.: B10767161
M. Wt: 317.5 g/mol
InChI Key: HTAWYBRCXMQDBL-ZKWNWVNESA-N
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Description

Arachidonoyl-N-methyl amide is a synthetic analog of anandamide, an endogenous cannabinoid. It binds to the human central cannabinoid receptor (CB1) with a high affinity, exhibiting a Ki value of 60 nM . This compound is known for its ability to inhibit rat glial gap junction cell-cell communication at a concentration of 50 µM . This compound is primarily used in research to study the endocannabinoid system and its related pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arachidonoyl-N-methyl amide typically involves the amidation of arachidonic acid with N-methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the activation of the carboxylic acid group of arachidonic acid, followed by its reaction with N-methylamine to form the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale amidation reactions. These reactions are optimized for efficiency and cost-effectiveness, often employing catalysts and specific reaction conditions to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Arachidonoyl-N-methyl amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted amides with different functional groups .

Scientific Research Applications

Arachidonoyl-N-methyl amide has several scientific research applications:

Mechanism of Action

Arachidonoyl-N-methyl amide exerts its effects by binding to the central cannabinoid receptor (CB1). This binding activates the receptor, leading to a cascade of intracellular signaling events. The compound inhibits the enzyme fatty acid amide hydrolase, which is responsible for the hydrolysis of anandamide. This inhibition results in increased levels of anandamide, enhancing its biological effects .

Comparison with Similar Compounds

Uniqueness: Arachidonoyl-N-methyl amide is unique due to its high affinity for the CB1 receptor and its ability to inhibit gap junction communication. These properties make it a valuable tool in research focused on the endocannabinoid system and its therapeutic potential .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAWYBRCXMQDBL-ZKWNWVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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